molecular formula C12H22N2O2 B12120728 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine

2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine

Cat. No.: B12120728
M. Wt: 226.32 g/mol
InChI Key: RLABXLCBRJRUIW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is a sp³-rich morpholine derivative featuring a piperidinylcarbonyl substituent at the 4-position.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-piperidin-4-ylmethanone

InChI

InChI=1S/C12H22N2O2/c1-9-7-14(8-10(2)16-9)12(15)11-3-5-13-6-4-11/h9-11,13H,3-8H2,1-2H3

InChI Key

RLABXLCBRJRUIW-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with piperidine-4-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Synthetic Route Overview

  • Reactants :
    • 2,6-Dimethylmorpholine
    • Piperidine-4-carbonyl chloride
    • Triethylamine (base)
  • Reaction Conditions :
    • Stirring at room temperature
    • Neutralization of HCl
  • Products :
    • 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine

Scientific Research Applications

The compound has been investigated for various applications in scientific research, particularly in the fields of chemistry and biology.

Medicinal Chemistry

2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine has shown promise as a precursor in drug development due to its ability to interact with biological targets:

  • Enzyme Inhibition : Initial studies indicate that this compound may inhibit specific enzymes involved in metabolic processes.

Research indicates that this compound can influence various biological pathways:

  • Antitumor Activity : Preliminary studies have demonstrated that derivatives exhibit significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism involves interaction with DNA and disruption of critical cellular processes necessary for tumor growth.

Case Study: Antitumor Mechanism

In a systematic investigation into morpholine-based compounds, it was found that those with piperidine substitutions displayed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to their ability to interact with DNA.

ActivityObservations
Antitumor ActivityInduces apoptosis
MechanismDNA binding and disruption of cellular processes

Pharmacological Studies

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics:

  • High Absorption : It is predicted to have high human intestinal absorption (approximately 96.75%) and good blood-brain barrier permeability (93.7%), making it suitable for central nervous system-targeted therapies.

Industrial Applications

The compound is also being explored for its utility in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(piperidine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences and similarities among 2,6-dimethyl-4-(piperidin-4-ylcarbonyl)morpholine and its analogues:

Compound Name Substituent at 4-Position Molecular Formula Key Features Biological Target/Application Reference
2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine Piperidin-4-ylcarbonyl C₁₃H₂₃N₂O₂ Tertiary amide linkage; potential kinase modulator Under investigation [SC-343542]
MLi-2 (cis-2,6-dimethyl-4-(pyrimidin-4-yl)morpholine) 6-(5-(1-Methylcyclopropoxy)-1H-indazol-3-yl)pyrimidin-4-yl C₂₄H₂₈N₆O₂ LRRK2 kinase inhibitor; high selectivity Parkinson’s disease research
(2S,6R)-2,6-Dimethyl-4-(5-nitropyridin-2-yl)morpholine 5-Nitropyridin-2-yl C₁₂H₁₆N₃O₃ Sonidegib precursor; nitro group enhances reactivity Hedgehog pathway inhibitor
4-(4,6-Dichloropyrimidin-2-yl)morpholine 4,6-Dichloropyrimidin-2-yl C₈H₈Cl₂N₃O Versatile intermediate; halogenated pyrimidine Pharmaceuticals, agrochemicals
cis-2,6-Dimethyl-4-(4-nitrophenyl)morpholine 4-Nitrophenyl C₁₂H₁₆N₂O₃ Nitroaromatic substrate; low catalytic efficiency with BtNR Enzyme substrate studies
(2R,6S)-2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine oxalate Pyrrolidin-2-ylmethyl (+ oxalate salt) C₁₃H₂₄N₂O₅ Enhanced solubility via salt formation; chiral centers Neurological research

Catalytic and Enzymatic Interactions

  • BtNR Substrate Specificity : (2S,6R)-2,6-dimethyl-4-(5-nitropyridin-2-yl)morpholine shows >500-fold lower catalytic efficiency (kcat/Km = 0.001 s⁻¹ μM⁻¹) compared to nitrofurantoin (0.60 s⁻¹ μM⁻¹), highlighting the enzyme’s preference for nitrofuran antibiotics over nitroaromatic drug precursors .

Biological Activity

2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine is C12_{12}H22_{22}N2_2O2_2, with a molecular weight of 226.32 g/mol. Its structure features a morpholine ring substituted with piperidine and methyl groups, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC12_{12}H22_{22}N2_2O2_2
Molecular Weight226.32 g/mol
IUPAC Name2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine
CAS Number[Not Provided]

Synthesis

The synthesis of 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine typically involves the reaction of morpholine derivatives with piperidine carbonyl compounds. Various synthetic routes have been explored to enhance yield and purity. For instance, one efficient method involves the use of specific coupling agents to facilitate the formation of the morpholine ring with piperidine derivatives .

Antitumor Activity

Recent studies have indicated that compounds similar to 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine exhibit significant antitumor activity. For example, derivatives containing morpholine and piperidine moieties have shown promising results against various cancer cell lines by inhibiting tumor growth through mechanisms involving DNA binding .

Case Study:
In a study evaluating a series of morpholine-based compounds, it was found that those with piperidine substitutions displayed selective cytotoxicity against cancer cells while sparing normal cells. The mechanism was attributed to their ability to interact with DNA and disrupt cellular processes critical for tumor growth .

The proposed mechanism of action for 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine involves:

  • DNA Binding : The compound may intercalate within the DNA structure, preventing replication and transcription.
  • Enzyme Inhibition : It has been suggested that similar compounds inhibit key enzymes involved in cell proliferation and survival pathways.

Pharmacological Profiles

The pharmacological profiles of morpholine derivatives have been assessed using PASS (Prediction of Activity Spectra for Substances), which predicts potential biological activities based on chemical structure. Results indicated that compounds like 2,6-Dimethyl-4-(piperidin-4-ylcarbonyl)morpholine could exhibit:

  • Antitumor properties (56–66% probability)
  • Anti-inflammatory effects
  • Apoptosis induction .

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